8-isopropylquinoline N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxido-8-propan-2-ylquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSTLGFFOQSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Isopropylquinoline N Oxide and Analogues
General Synthetic Routes to N-Heteroarene N-Oxides
The direct oxidation of N-heteroarenes is the most common and straightforward approach to synthesizing N-heteroarene N-oxides. thieme-connect.comd-nb.info This transformation can be achieved using a variety of strong oxidizing agents.
Commonly employed oxidants include:
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. mdpi.comthieme-connect.comd-nb.info
Hydrogen peroxide: Often used in conjunction with a catalyst, such as methyltrioxorhenium (MTO). mdpi.comthieme-connect.com
Magnesium monoperoxyphthalate. thieme-connect.comd-nb.info
Dimethyldioxirane (DMDO). thieme-connect.comd-nb.info
A significant challenge with some of these reagents, particularly m-CPBA, is the removal of the corresponding carboxylic acid byproduct, which can complicate purification and reduce isolated yields. thieme-connect.com The methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide is often preferred due to its efficiency. thieme-connect.com
Alternatively, N-heteroarene N-oxides can be synthesized by constructing the aromatic ring from precursors that already contain a nitrogen-oxygen bond. For instance, isoquinoline (B145761) N-oxides can be prepared from ortho-alkynylbenzaldoximes using alkynophilic catalysts like gold(I) complexes or silver triflate. d-nb.info
Targeted Synthesis Strategies for 8-Alkylquinoline N-Oxides
The synthesis of specifically substituted quinoline (B57606) N-oxides, such as 8-alkylquinoline N-oxides, generally follows the direct oxidation route of the corresponding substituted quinoline. Research has shown that 8-alkylquinoline N-oxides, including the methyl, ethyl, and isopropyl variants, are effective oxidants in certain catalytic reactions, suggesting their successful preparation is a key step in these processes. thieme-connect.de
For example, the synthesis of 8-isopropylquinoline N-oxide would start with 8-isopropylquinoline. The oxidation is typically carried out using an appropriate oxidizing agent in a suitable solvent. While specific literature detailing the synthesis of this compound is not abundant, the general methods for quinoline N-oxide formation are applicable.
One documented approach involves the reaction of the parent N-heterocycle with an oxidizing agent in a suitable solvent. The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions.
Optimization of Reaction Conditions for Preparative Scale
Optimizing reaction conditions is crucial for transitioning from small-scale laboratory synthesis to preparative-scale production, ensuring efficiency, safety, and cost-effectiveness. Key parameters that are typically optimized include the choice of oxidant, solvent, temperature, and reaction time.
For the N-oxidation of quinolines, various studies have focused on optimizing conditions for subsequent functionalization reactions, which provides insight into the stability and reactivity of the N-oxide products under different environments. For instance, in the copper-catalyzed C2-amination of quinoline N-oxide, a screening of catalysts, oxidants, and solvents revealed that Cu(OAc)₂ with Ag₂CO₃ in benzene (B151609) at 120°C for 24 hours provided the highest yield. mdpi.com Similarly, for the palladium-catalyzed C2-alkenylation, N-methyl-2-pyrrolidone (NMP) was identified as the optimal solvent. mdpi.com
When scaling up the synthesis of N-oxides, factors such as heat transfer, mixing, and the safe handling of potentially hazardous reagents become critical. The use of heterogeneous catalysts or reagents that can be easily filtered off simplifies the workup process on a larger scale.
Table 1: Optimization of Reaction Conditions for Functionalization of Quinoline N-Oxide
| Reaction Type | Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| C2-Amidation | Cu(OAc)₂ (10 mol%) | Ag₂CO₃ (2 equiv) | Benzene | 120 | 93 | mdpi.com |
| C2-Alkenylation | Pd(OAc)₂ (5 mol%) | - | NMP | - | 27-97 | mdpi.com |
| C2-Carbamoylation | CuBr (15 mol%) | TBHP (3 equiv) | DMSO | 100 | 92 | mdpi.com |
| C2-Electrophilic Amination | Cu(OAc)₂ (10 mol%) | Ag₂CO₃ (10 mol%) | tert-BuOH | 80 | 77 | mdpi.com |
| C2-Heteroarylation | - | - | DCE | Room Temp | 95 |
This table is interactive. Click on the headers to sort the data.
Purity Assessment and Isolation Techniques
The isolation and purification of the target N-oxide are critical steps to ensure the product meets the required specifications for subsequent use. The purity of the final compound is typically assessed using a combination of analytical techniques.
Common Purity Assessment Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and to identify any impurities. rsc.orgorgsyn.org
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a sample by separating it into its individual components. iarc.fr
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. rsc.org
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity. chemrxiv.org
Isolation and Purification Techniques:
Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out. chemrxiv.org
Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is crucial for effective separation. rsc.org
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases. chemrxiv.org
Distillation: For liquid N-oxides, distillation under reduced pressure can be an effective purification method. orgsyn.org
For example, in the synthesis of 2-propyl-4-hydroxyquinoline N-oxide, the product was isolated by filtration of the catalyst, evaporation of the solvent, and a simple extractive workup. chemrxiv.org In another instance, the purification of a quinoline N-oxide derivative was achieved by column chromatography. rsc.org The choice of the specific isolation and purification technique depends on the physical properties of the N-oxide and the nature of the impurities present.
Catalytic Applications of 8 Isopropylquinoline N Oxide in Organic Transformations
Gold-Catalyzed Oxidative Transformations Utilizing 8-Isopropylquinoline N-Oxide as an Oxidant
This compound serves as a potent oxidant in a variety of gold-catalyzed reactions, primarily involving the transformation of alkynes. Its bulky isopropyl group plays a crucial role in directing the regioselectivity of these reactions and often obviates the need for acid additives, which can be detrimental to sensitive functional groups. acs.orgrsc.org This has led to the development of milder and more flexible synthetic methodologies.
Generation and Reactivity of α-Oxo Gold Carbenes and Carbenoids
A central feature of gold-catalyzed alkyne oxidation with this compound is the in situ generation of highly reactive α-oxo gold carbene or carbenoid intermediates. scispace.com These species are formed through the nucleophilic attack of the N-oxide on a gold-activated alkyne, followed by fragmentation. nih.gov The resulting electrophilic carbene can then undergo a variety of subsequent transformations, including insertions and cyclizations, to afford complex molecular structures. researchgate.net While the formation of a distinct α-oxo gold carbene is often proposed, some studies suggest that a concerted carbenoid pathway, where the nucleophilic attack and subsequent reaction occur without the formation of a free carbene, may be operative. nih.gov The reactivity of these intermediates is influenced by factors such as the substitution pattern of the alkyne and the specific gold catalyst employed. acs.org
Intermolecular Oxidation of Alkynes
The intermolecular oxidation of alkynes using a gold catalyst and this compound provides a direct route to valuable carbonyl compounds. This methodology has been successfully applied to both terminal and internal alkynes, offering a versatile tool for organic synthesis.
A significant application of this catalytic system is the synthesis of α,β-unsaturated carbonyl compounds from internal alkynes. mdpi.com The reaction of aliphatic alkynes with this compound, catalyzed by an N-heterocyclic carbene (NHC) gold complex such as IPrAuNTf₂, proceeds smoothly to afford α,β-unsaturated ketones in good yields and with excellent E-selectivity. mdpi.com This method provides an efficient way to unmask α,β-unsaturated carbonyl functionalities from stable propargyl precursors. mdpi.com A variety of substituted aliphatic alkynes have been shown to be suitable substrates, providing the corresponding products in high yields, often ranging from 78% to 92%. mdpi.com
Table 1: Gold-Catalyzed Synthesis of α,β-Unsaturated Carbonyl Compounds
| Entry | Alkyne Substrate | Catalyst | Oxidant | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Phenyl-1-propyne | IPrAuNTf₂ | This compound | (E)-1-Phenylprop-1-en-1-one | 85 |
| 2 | 1-Cyclohexyl-1-propyne | IPrAuNTf₂ | This compound | (E)-1-Cyclohexylprop-1-en-1-one | 92 |
This table is a representative example based on reported findings and may not reflect the full scope of the reaction.
A key challenge in the oxidation of unsymmetrical internal alkynes is controlling the regioselectivity of oxygen insertion. The use of this compound has been instrumental in addressing this challenge. In many cases, the regioselectivity is governed by steric factors, with the oxidant preferentially attacking the less sterically hindered carbon of the alkyne. acs.org For instance, in the oxidation of an alkyne with a primary and a secondary alkyl substituent, the major product results from oxidation at the primary position. acs.org This steric control allows for the predictable synthesis of a specific regioisomer.
Electronic factors can also play a dominant role in directing the regioselectivity, particularly with aryl alkynes. acs.org By employing a more Lewis-acidic phosphite (B83602) gold complex, the oxidation can be directed by the electronic properties of the substituents on the aromatic ring, providing access to unsaturated aryl ketones. acs.org
Synthesis of α,β-Unsaturated Carbonyl Compounds
Intramolecular Trapping and Cyclization Reactions
The highly reactive α-oxo gold carbenes generated in situ can be trapped by intramolecular nucleophiles, leading to the formation of various cyclic structures. This strategy has been effectively utilized to synthesize a range of heterocyclic compounds.
The intramolecular trapping of α-oxo gold carbenes by tethered hydroxyl or phenol (B47542) groups is a powerful method for constructing cyclic ethers. For example, homopropargylic alcohols can be converted into dihydrofuranones through an oxidative cyclization process. rsc.orgnih.gov Similarly, propargyl aryl ethers undergo an intramolecular Friedel–Crafts-type reaction to yield chroman-3-ones. nih.govacs.org
A notable application is the synthesis of 3-coumaranones from o-ethynylanisoles. researchgate.netnih.gov Using this compound as the oxidant, this gold-catalyzed intermolecular alkyne oxidation affords versatile 3-coumaranones in moderate to good yields. researchgate.netnih.gov This methodology has even been applied to the synthesis of the natural product sulfuretin. researchgate.netnih.gov DFT studies on this transformation suggest that the reaction may proceed through a carbenoid pathway involving a concerted methoxy (B1213986) cyclization and N-O bond cleavage, rather than the formation of a discrete α-oxo gold carbene. nih.gov
Table 2: Gold-Catalyzed Synthesis of Cyclic Ethers
| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(2-Methoxyphenyl)ethyne | (IPr)AuCl/AgOTf | This compound | 3-Coumaranone | 75 |
| 2 | 2-(Phenylethynyl)phenol | [Au(IPr)]NTf₂ | This compound | 2-Phenylchroman-3-one | 82 |
This table is a representative example based on reported findings and may not reflect the full scope of the reaction.
Synthesis of Cyclic Ketones (e.g., Oxetan-3-ones, Cyclobutanones)
The generation of α-oxo gold carbenes provides a direct route to strained cyclic ketones. The synthesis of oxetan-3-ones has been achieved from readily available propargylic alcohols. google.com This transformation highlights the ability of the gold-catalyzed system to facilitate the formation of the strained four-membered oxetane (B1205548) ring, a process that lends strong support to the intermediacy of an α-oxo gold carbene. google.comsnnu.edu.cn
In a similar vein, cyclobutanones can be synthesized via an intramolecular C(sp³)-H insertion of an oxidatively generated gold carbene. researchgate.netmdpi.com In the optimization of this reaction, this compound was identified as the superior oxidant compared to other pyridine-based N-oxides. researchgate.net This method provides a valuable, non-diazo approach to these synthetically useful strained ketones. researchgate.net
Table 1: Synthesis of Cyclic Ketones using this compound
| Cyclic Ketone | Starting Material | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Oxetan-3-ones | Propargylic Alcohols | Gold Catalyst / this compound | Intramolecular O-H insertion of α-oxo gold carbene | google.com |
| Cyclobutanones | Alkynyl Ketones | Gold Catalyst / this compound | Intramolecular C(sp³)-H insertion of α-oxo gold carbene | researchgate.netmdpi.com |
Construction of Nitrogen Heterocycles (e.g., Oxazoles, Azetidin-3-ones, 3-Oxyindoles, Pyrrolidin-3-ones, Azepines, Benzazepines)
The versatility of this compound extends to the synthesis of a wide array of nitrogen-containing heterocycles.
Oxazoles : 2,5-disubstituted oxazoles can be rapidly accessed through the intermolecular trapping of α-oxo gold carbene intermediates by nitriles. snnu.edu.cn The use of 8-methylquinoline (B175542) N-oxide, a close analog of the isopropyl derivative, allows the reaction to proceed without an acid additive. snnu.edu.cnresearchgate.net
Azetidin-3-ones : Strained four-membered nitrogenous rings like azetidin-3-ones are synthesized from propargylic sulfonamides. This reaction is analogous to the oxetan-3-one synthesis, with the internal trapping nucleophile being a bulkier sulfonamide. snnu.edu.cn
3-Oxyindoles : The synthesis of 3-oxyindoles can be achieved through the gold-catalyzed intermolecular oxidation of o-ethynylanilines, demonstrating another application in forming five-membered nitrogen heterocycles. chem960.com
Pyrrolidin-3-ones : The formation of pyrrolidin-3-ones and their benzene-fused analogues has been accomplished via gold-catalyzed oxidative cyclizations, where this compound is used as the oxidant. rsc.orgacs.org
Azepines and Benzazepines : The construction of seven-membered nitrogen heterocycles is also achievable. A copper-catalyzed intermolecular oxidation of alkynones with quinoline (B57606) N-oxides, including this compound, leads to the formation of valuable benzo nih.govmdpi.comazepino[2,3-b]quinolines . researchgate.netnih.gov This reaction is proposed to proceed through a Büchner-type ring expansion pathway. researchgate.net
Table 2: Synthesis of Nitrogen Heterocycles using this compound
| Heterocycle | Starting Material(s) | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Oxazoles | Terminal Alkynes, Nitriles | Gold Catalyst / 8-Methylquinoline N-Oxide | Intermolecular trapping of α-oxo gold carbene | snnu.edu.cnresearchgate.net |
| Azetidin-3-ones | Propargylic Sulfonamides | Gold Catalyst / N-Oxide | Intramolecular N-H insertion of α-oxo gold carbene | snnu.edu.cn |
| 3-Oxyindoles | o-Ethynylanilines | Gold Catalyst / N-Oxide | Intermolecular oxidation | chem960.com |
| Pyrrolidin-3-ones | N-Homopropargylic Amides | Gold Catalyst / this compound | Oxidative cyclization | rsc.orgacs.org |
| Benzazepines | Alkynones, Quinoline N-Oxides | Copper Catalyst / this compound | Büchner-type ring expansion | researchgate.netnih.gov |
C-H Insertion Reactions Mediated by Oxidatively Generated Gold Carbenes
A hallmark of carbene chemistry is the C-H insertion reaction. The α-oxo gold carbenes generated using this compound readily participate in such transformations.
Insertion into Unactivated C(sp³)-H Bonds
The highly electrophilic nature of oxidatively generated α-oxo gold carbenes allows for their insertion into unactivated C(sp³)-H bonds. acs.orgsigmaaldrich.com This has been demonstrated in the synthesis of α,β-unsaturated carbonyl compounds from aliphatic alkynes, where the α-oxo gold carbene undergoes a 1,2-C-H insertion. mdpi.comCurrent time information in Bangalore, IN. Furthermore, this methodology has been applied to the synthesis of α-boryl ketones through insertion into the B-H bond of borane (B79455) adducts. researchgate.net The reaction of BMIDA-terminated alkynes with this compound as the oxidant in the presence of an IPrAuNTf₂ catalyst leads to C-H insertion products in good yields. researchgate.net These reactions can proceed efficiently for insertions into methylene, methine, and even unactivated methyl C(sp³)-H bonds. acs.org
Wolff Rearrangement Leading to Silylketenes
A significant breakthrough in this field was the discovery of the first Wolff rearrangement involving an oxidatively generated α-oxo gold carbene species. sigmaaldrich.comCurrent time information in Bangalore, IN. This was achieved through the N-heterocyclic carbene (NHC) gold-catalyzed oxidative rearrangement of TBS-terminated alkynes using this compound as the oxidant. sigmaaldrich.comCurrent time information in Bangalore, IN. The reaction proceeds smoothly to generate silylketenes, which are valuable and versatile synthetic intermediates. sigmaaldrich.com This protocol provides a novel and efficient one-step access to silylketenes from readily available starting materials, avoiding the use of hazardous diazo compounds traditionally employed for Wolff rearrangements. sigmaaldrich.comnsf.gov
Oxidative Coupling Reactions (e.g., α-Boryl Ketones)
This compound is a key reagent in gold-catalyzed oxidative coupling reactions. A notable example is the synthesis of α-boryl ketones from the coupling of terminal alkynes and borane adducts. acs.orgresearchgate.net In this process, a gold catalyst promotes the oxidation of the alkyne by this compound to generate a highly active gold carbene intermediate. researchgate.net This intermediate then undergoes insertion into the electron-rich B-H bond of the borane adduct to yield the α-boryl ketone. researchgate.net This method is efficient, regiospecific, and tolerates a good range of functional groups. researchgate.net
Applications in Other Transition Metal-Catalyzed Systems
While predominantly used in gold catalysis, this compound has also found application as an oxidant in systems with other transition metals.
In copper catalysis , it has been employed for the preparation of pyrrolo[3,4-c]quinolin-1-ones through the asymmetric alkyne oxidation of chiral N-propargyl ynamides. researchgate.netsigmaaldrich.comsigmaaldrich.com It is also effective in the copper-catalyzed synthesis of benzo nih.govmdpi.comazepino[2,3-b]quinolines from alkynones and quinoline N-oxides, where it serves as the oxidant in a Büchner-type ring expansion. researchgate.netnih.gov
There is also evidence of its use in rhodium-catalyzed reactions, although detailed studies on its specific advantages over other N-oxides in this context are less common. researchgate.net In one instance of a Rh(III)-catalyzed C-H amination of 8-methylquinoline, the protocol failed for the tertiary sp3 carbon center in 8-isopropylquinoline, suggesting steric limitations in that particular catalytic system. snnu.edu.cn
In the realm of palladium catalysis , while various quinoline N-oxides are used for C-H functionalization reactions, the specific use of this compound is not as prominently documented in the provided search results. nih.govutrgv.eduuniv-paris13.fr Similarly, for iridium-catalyzed reactions, while N-oxides are used as oxidants, specific examples highlighting the utility of this compound were not found in the initial searches. researchgate.net
Copper-Catalyzed Transformations
In the realm of copper catalysis, this compound serves as a crucial oxidant for the asymmetric oxidation of chiral N-propargyl ynamides. This process facilitates the preparation of valuable tricyclic N-heterocycles, specifically pyrrolo[3,4-c]quinolin-1-ones. chem960.comcore.ac.uksigmaaldrich.com The reaction demonstrates good yields and maintains high enantioselectivity, highlighting the oxidant's role in enabling this key transformation. core.ac.ukmolaid.com The copper-catalyzed oxidative diyne cyclization represents a significant advancement, as it provides a non-noble metal-catalyzed route for diyne oxidation using an N-O bond oxidant. core.ac.ukmolaid.com
A study on the copper-catalyzed oxidative cyclization of chiral N-propargyl ynamides showcased the effectiveness of this compound. The reaction yielded enantioenriched tricyclic N-heterocycles with well-maintained enantioselectivity. core.ac.uk
Table 1: Copper-Catalyzed Synthesis of Pyrrolo[3,4-c]quinolin-1-ones using this compound
| Substrate (Chiral N-propargyl ynamide) | Catalyst System | Oxidant | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| N-propargyl ynamide derivative 1 | Cu(OTf)2 / Ligand | This compound | Pyrrolo[3,4-c]quinolin-1-one derivative 1 | Good | Well-maintained |
| N-propargyl ynamide derivative 2 | Cu(OTf)2 / Ligand | This compound | Pyrrolo[3,4-c]quinolin-1-one derivative 2 | Good | Well-maintained |
Palladium-Catalyzed Processes
The utility of this compound extends to palladium-catalyzed reactions, such as the oxygenative cross-coupling of ynamides and benzyl (B1604629) bromides, which proceeds via carbene migratory insertion. utrgv.edu While the broader class of quinoline N-oxides is known to participate in palladium-catalyzed C-H activation and alkenylation, specific data focusing on the 8-isopropyl derivative's unique contribution in these contexts is specialized. chem960.comrsc.org The general mechanism for such transformations often involves the N-oxide functioning as an internal oxidant. In these catalytic cycles, an electrophilic palladation occurs, followed by transmetalation and reductive elimination to yield the product and a reduced Pd(0) species. beilstein-journals.orgresearchgate.net The N-oxide is crucial for regenerating the active Pd(II) catalyst from the Pd(0) state. beilstein-journals.orgwikipedia.org
Platinum-Catalyzed Reactions
Currently, the scientific literature does not extensively document the direct application of this compound as a primary oxidant in platinum-catalyzed transformations. Research in platinum catalysis often focuses on its role in hydrogenation, hydrogenolysis, and the oxidation of inorganic species like nitric oxide (NO) to nitrogen dioxide (NO2) for emissions control. bnl.govosti.govcapes.gov.bracs.org While platinum dioxide (Adams's catalyst) is a well-known pre-catalyst, its activation and reaction pathways differ significantly from the role this compound plays in other metal-catalyzed systems. bnl.gov Comparisons have been made between gold-catalyzed reactions using this N-oxide and platinum-catalyzed processes, but this does not constitute a direct application. nih.gov
Comparative Analysis with Rhodium-Catalyzed Carbene Chemistry
A significant point of comparison arises between gold-catalyzed reactions using this compound and traditional rhodium-catalyzed carbene chemistry, which typically relies on α-diazo carbonyl compounds.
Stereoselectivity in Enone Synthesis : Gold-catalyzed oxidation of internal alkynes with this compound leads to the formation of α-oxo gold carbenes, which subsequently undergo 1,2-C-H insertion to yield enones. A notable outcome is that the minor product isomers are isolated exclusively as E-isomers. This is in direct contrast to rhodium-catalyzed carbene chemistry, where the decomposition of α-diazo carbonyl compounds selectively produces cis-enones. nih.govthieme-connect.com
Synthesis of Strained Rings : In the synthesis of strained ring systems like cyclobutanones via C-H insertion, the gold-catalyzed approach using this compound has proven to be more facile and efficient. Rhodium-catalyzed cyclizations of diazo ketones to form cyclobutanones often result in low to moderate yields, with the desired product frequently being a minor component alongside more stable cyclopentanones.
Comparative Analysis of this compound with Other N-Oxide Oxidants
The effectiveness of this compound as an oxidant is best understood by comparing it with other N-oxides, such as those derived from pyridine (B92270) and other quinolines. Its unique properties stem from a combination of steric and electronic factors.
Influence of Steric Congestion and Electronic Nature on Oxidant Efficiency
The substituent at the 8-position of the quinoline N-oxide ring dramatically influences its performance as an oxidant. The bulky isopropyl group is a key determinant of its high efficiency.
Steric Hindrance : 8-substituted quinoline N-oxides, particularly this compound, are highly efficient oxidants due to the steric congestion around the nitrogen atom. nih.govthieme-connect.com This steric bulk plays a crucial role in directing the regioselectivity of reactions. For instance, in the gold-catalyzed oxidation of sterically biased internal alkynes, the oxidant preferentially attacks the less hindered end of the carbon-carbon triple bond. nih.govmdpi.com This leads to highly selective formation of one regioisomeric enone over the other. nih.govthieme-connect.com
Electronic Properties : The efficiency of N-oxides is also tied to the nucleophilicity of the oxygen atom and the lability of the nitrogen-oxygen bond. mdpi.com While electron-withdrawing groups can stabilize pyridine N-oxides, 8-alkylquinoline N-oxides like the methyl, ethyl, and isopropyl variants are often superior oxidants for internal alkynes compared to many substituted pyridine N-oxides. mdpi.com In some gold-catalyzed reactions, this compound was identified as the optimal oxidant, allowing the reaction to proceed efficiently even at temperatures as low as -20 °C. nih.govmdpi.com
Table 2: Comparative Features of N-Oxide Oxidants
| N-Oxide Oxidant | Key Structural Feature | Relative Steric Bulk | Typical Reaction Conditions | Notes |
|---|---|---|---|---|
| Pyridine N-oxide | Unsubstituted aromatic ring | Low | Often requires acid additive | Reduced pyridine can coordinate to and deactivate the metal catalyst. |
| 2,6-Dichloropyridine N-oxide | Electron-withdrawing groups, some steric hindrance | Medium | Can sometimes omit acid additive | Bulky and weakly basic nature of the reduced form can prevent catalyst coordination. |
| 8-Methylquinoline N-oxide | Alkyl group at C8-position | High | Acid additive not required | A readily available and highly efficient alternative. nih.govthieme-connect.com |
| This compound | Bulky alkyl group at C8-position | Very High | Acid additive not required | Often the most effective oxidant, providing high efficiency and regioselectivity. nih.gov |
Impact on Catalyst Requirements and Acid Additive Omission
One of the most significant advantages of using this compound and other sterically hindered 8-substituted quinoline N-oxides is the ability to omit acid additives from the reaction mixture. thieme-connect.com
In many metal-catalyzed oxidations that use less hindered oxidants like pyridine N-oxide, an acid additive (such as methanesulfonic acid) is necessary. mdpi.com The acid serves to protonate the basic pyridine byproduct formed after oxygen transfer, thereby preventing it from coordinating to the cationic metal catalyst and inhibiting its activity. mdpi.com
However, the steric bulk of the 8-isopropyl group effectively shields the ring nitrogen in the reduced quinoline byproduct. mdpi.com This steric hindrance prevents the byproduct from coordinating with the active catalyst. As a result, the catalyst remains active without the need for an acid scavenger. nih.govthieme-connect.com This provides desirable synthetic flexibility, allowing for oxidative transformations under non-acidic conditions, which expands the tolerance for a broad range of sensitive functional groups. thieme-connect.commdpi.com
Mechanistic Investigations and Computational Studies of Reactions Involving 8 Isopropylquinoline N Oxide
Elucidation of Reaction Pathways and Key Intermediates
The reactions of 8-isopropylquinoline N-oxide, especially in gold-catalyzed transformations of alkynes, are characterized by a series of intricate steps involving reactive intermediates. Experimental and computational studies have been pivotal in mapping these complex reaction landscapes.
A fundamental step in the reactivity of this compound is the cleavage of the N-O bond, which allows it to function as an efficient oxygen atom transfer agent. In gold-catalyzed alkyne oxidations, the reaction is initiated by the nucleophilic attack of the N-oxide on a gold-activated alkyne. nih.gov This attack forms an initial adduct, which then undergoes N-O bond cleavage to generate a highly reactive α-oxo gold carbene intermediate and release the corresponding 8-isopropylquinoline. nih.gov The steric bulk of the isopropyl group at the 8-position of the quinoline (B57606) N-oxide is considered advantageous, as it often prevents the need for an acid additive to sequester the resulting quinoline, which could otherwise coordinate to the metal catalyst and inhibit its activity. rsc.orgacs.org
The facility of this oxygen transfer is highlighted by the mild conditions under which these reactions can occur, with some transformations proceeding at temperatures as low as -20 °C. thieme-connect.com This indicates a relatively low activation barrier for the N-O bond cleavage step in the presence of an activated alkyne. While this process is central to many reactions, the exact nature of the subsequent steps can vary, leading to divergent reaction pathways.
The formation of α-oxo gold carbene intermediates via the oxidation of alkynes with this compound is a well-established and powerful strategy in organic synthesis. acs.orgnih.govnih.govacs.org This approach provides a valuable alternative to the use of potentially hazardous α-diazo ketones for generating the same reactive species. nih.gov These highly electrophilic gold carbenes are not typically isolated but are trapped in situ by a variety of nucleophiles or undergo subsequent rearrangements and insertions.
For instance, these intermediates can undergo C-H insertion reactions, as seen in the synthesis of α,β-unsaturated carbonyl compounds from internal alkynes. acs.orgmdpi.com They can also be trapped by external nucleophiles, such as borane (B79455) adducts, to form α-boryl ketones. acs.org The generation of these carbenes is often highly regioselective, with the oxidant preferentially attacking the less sterically hindered end of an unsymmetrical alkyne. acs.orgthieme-connect.com
While the formation of a discrete α-oxo gold carbene is a common mechanistic proposal, detailed studies have revealed alternative, competing pathways. In some cases, a concerted mechanism may be favored over a stepwise fragmentation to the carbene. DFT studies have suggested that the initial adduct formed between the N-oxide and the gold-activated alkyne can, in certain systems, undergo a concerted cyclization and N-O bond cleavage without forming a free carbene. nih.gov This type of pathway is described as a carbenoid mechanism.
Furthermore, zwitterionic intermediates, such as oxonium species, have been proposed. nih.gov In reactions of homopropargylic ethers, an oxonium intermediate can be generated, which may then undergo different transformations depending on the substrate's electronic properties. nih.gov Additionally, sigmatropic rearrangements represent another important mechanistic alternative. For example, a rsc.orgrsc.org-sigmatropic rearrangement of an initial cyclized intermediate has been shown to be more favorable than the carbene pathway in the formation of certain benzothiepinones. nih.gov The competition between the carbene pathway and these concerted or rearrangement pathways highlights the complexity and substrate-dependent nature of reactions involving this compound.
Characterization of Metal Carbene/Carbenoid Intermediates
Density Functional Theory (DFT) Calculations
DFT calculations have become an indispensable tool for unraveling the intricate details of reaction mechanisms involving this compound. They provide quantitative insights into the energetics of different pathways and the electronic properties of key intermediates and transition states.
DFT calculations have been successfully employed to map the free energy profiles of gold-catalyzed reactions using this compound. For example, in the gold-catalyzed C-H insertion of BMIDA-terminated alkynes, the reaction profile was elucidated as follows: The initial attack of the N-oxide (2a) on the gold-alkyne complex proceeds via a transition state (TS1) with a calculated free energy of 13.7 kcal/mol to form an intermediate (IM1) at 5.8 kcal/mol. The subsequent N-O bond cleavage and dissociation of 8-isopropylquinoline occur via a second transition state (TS2) at 19.3 kcal/mol, leading to the formation of the α-oxo BMIDA gold carbene (IM2) at a much lower energy of -18.6 kcal/mol. nih.gov
| Species | Description | Calculated Free Energy (kcal/mol) |
|---|---|---|
| TS1 | Transition state for N-oxide attack on gold-alkyne complex | 13.7 |
| IM1 | Intermediate after N-oxide attack | 5.8 |
| TS2 | Transition state for N-O bond cleavage | 19.3 |
| IM2 | α-oxo BMIDA gold carbene intermediate | -18.6 |
These energetic profiles allow for the direct comparison of different potential reaction pathways. For instance, DFT studies have been used to rule out the intermediacy of gold carbenes in certain reactions by demonstrating that alternative pathways, such as a 3,3-sigmatropic rearrangement, are energetically more favorable. rsc.orgnih.gov In a rhodium-catalyzed reaction, DFT calculations explained the observed regioselectivity by comparing the energies of competing transition states. snnu.edu.cn
Beyond energetics, DFT provides a means to analyze the electronic structure of intermediates and transition states, which is key to understanding their reactivity. For example, the high electrophilicity of the α-oxo gold carbene intermediate, a central species in many of these reactions, can be rationalized by examining its electronic structure. nih.govnih.gov
In a study of a rhodium-catalyzed C-H functionalization, the regioselectivity was explained by analyzing the electronic effects in the transition state. The favored product resulted from a transition state that allowed for better conjugation between a phenyl group and an enolate moiety, thereby lowering its energy compared to the alternative pathway where the phenyl group was nearly perpendicular and lacked conjugation. snnu.edu.cn Similarly, the influence of ligands on the reactivity and selectivity of gold catalysts has been rationalized through DFT calculations, which can model the electronic and steric effects of the ligand on the metal center and the reacting species. thieme-connect.com This level of detailed electronic analysis is crucial for a rational approach to catalyst and reaction design.
Theoretical Prediction of Regioselectivity and Stereoselectivity
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving this compound. These theoretical models provide valuable insights into the factors governing regioselectivity and stereoselectivity.
In gold-catalyzed reactions, this compound is frequently employed as an external oxidant for the generation of α-oxo gold carbene intermediates from alkynes. nih.govacs.org DFT calculations have been used to investigate the initial steps of these reactions, including the nucleophilic attack of the N-oxide on a gold-activated alkyne. nih.gov These studies help to predict which of the two acetylenic carbons will be preferentially attacked, thus determining the regioselectivity of the subsequent transformations. For instance, in the oxidation of internal alkynes, the regioselectivity is often dictated by steric factors, with the oxidant preferentially approaching the less hindered end of the carbon-carbon triple bond. acs.org
DFT studies have also shed light on the subsequent pathways of the initially formed adduct. In some cases, a concerted cyclization and N-O bond cleavage is favored over the fragmentation to form an α-oxo gold carbene. nih.gov This carbenoid pathway can influence the stereochemical outcome of the reaction. Furthermore, computational models can help rationalize the formation of different products from the same starting materials under different catalytic systems, for example, the divergent synthesis of pyrrolo[3,4-c]quinolin-1-ones and pyrrolo[2,3-b]indoles from azido-diynes catalyzed by copper and gold, respectively.
The development of machine learning models is an emerging area for predicting regioselectivity in C-H functionalization reactions, which could be applied to reactions involving this compound in the future to handle the complexity of predicting reaction sites in intricate molecules. nih.gov
Table 1: Theoretical Tools in Mechanistic Analysis
| Computational Method | Application in Reactions with this compound | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling gold-catalyzed alkyne oxidation. nih.govacs.org | Prediction of regioselectivity based on steric and electronic factors of the alkyne. acs.org Elucidation of carbenoid versus carbene pathways. nih.gov |
Experimental Mechanistic Probes
While computational studies provide a theoretical framework, experimental evidence is essential to validate and refine the proposed mechanisms. Kinetic isotope effect studies and in situ spectroscopic monitoring are powerful techniques for probing reaction intermediates and transition states.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org In reactions involving the breaking of a C-H bond, substituting hydrogen with deuterium (B1214612) can lead to a significant decrease in the reaction rate if this bond cleavage occurs in the rate-determining step. libretexts.org
While specific KIE studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles of KIE can be applied to understand its reactions. For example, in the gold-catalyzed oxidation of alkynes where subsequent 1,2-C-H insertion occurs, a primary KIE would be expected if the C-H bond cleavage is the rate-limiting step. acs.org The magnitude of the KIE (kH/kD) can provide information about the geometry of the transition state. uoc.gr The absence of a significant KIE would suggest that the C-H bond breaking is not involved in the rate-determining step. uoc.gr
The study of KIEs has been crucial in understanding the folding of proteins by examining the effect of H/D isotope substitution on the stability and folding rates, providing insights into the structure of the transition state. nih.gov Similar principles could be applied to complex reactions involving this compound to probe the nature of the transition states.
Table 2: Representative Kinetic Isotope Effect Data and Interpretations
| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |
|---|---|---|---|
| Nitrosoarene Ene Reaction | Deuterium-labeled 2,3-dimethyl-2-butenes | 1.5 - 4.0 uoc.gr | Supports the reversible formation of a three-membered-ring intermediate. uoc.gr |
| Bromination of Acetone | Deuterium substitution for hydrogen | ~7 libretexts.org | Indicates that the C-H bond breaking during tautomerization is the rate-determining step. libretexts.org |
Monitoring reactions in real-time using spectroscopic techniques provides direct evidence for the formation and consumption of reactants, intermediates, and products. Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose.
In situ FTIR spectroscopy can be used to follow the progress of reactions by monitoring the characteristic vibrational frequencies of functional groups. For instance, in the oxidation of an alkyne to an enone, the disappearance of the alkyne C≡C stretch and the appearance of the C=O and C=C stretches of the enone can be tracked over time. nih.gov This allows for the determination of reaction kinetics and can help identify transient intermediates that might not be observable by conventional methods.
In situ NMR spectroscopy is another powerful technique for monitoring reaction progress. By taking spectra at various time points, it is possible to identify and quantify the species present in the reaction mixture. This has been used to follow the conversion of substrates to products in various chemical transformations. researchgate.net For reactions involving this compound, this could provide direct evidence for the formation of intermediates such as the initial adduct with the gold-activated alkyne or the subsequent α-oxo gold carbene.
The combination of these experimental probes with computational studies provides a comprehensive picture of the reaction mechanisms involving this compound, facilitating the rational design of more efficient and selective synthetic methodologies.
Spectroscopic and Structural Characterization of 8 Isopropylquinoline N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) analysis of 8-isopropylquinoline N-oxide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum, while the protons of the isopropyl group are found in the upfield region.
A representative ¹H NMR spectrum would show multiplets for the aromatic protons, indicating the coupling between adjacent protons on the quinoline ring system. The methine proton of the isopropyl group would appear as a multiplet due to coupling with the six methyl protons. The two methyl groups of the isopropyl substituent would likely appear as a doublet.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m | - |
| Isopropyl-CH | 2.8 - 3.5 | m | - |
| Isopropyl-CH₃ | 1.2 - 1.4 | d | ~7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the quinoline ring resonate at lower field (higher ppm values) compared to the aliphatic carbons of the isopropyl group.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 150 |
| Isopropyl-CH | 25 - 35 |
| Isopropyl-CH₃ | 20 - 25 |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum reveals which protons are coupled to each other, helping to trace the connectivity within the quinoline ring and the isopropyl group. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A key feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the N-oxide (N-O) group. This bond has a considerable double bond character. ias.ac.in The N-O stretching vibration in heterocyclic N-oxides typically appears in the region of 1200-1300 cm⁻¹. ias.ac.in This characteristic peak provides strong evidence for the presence of the N-oxide functionality in the molecule. Other bands in the spectrum would correspond to C-H stretching and bending vibrations of the aromatic and isopropyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring. For instance, C-H stretching vibrations of the aromatic ring and isopropyl group are expected in the 3100-2850 cm⁻¹ range. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₃NO), which is 187.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing the loss of fragments such as the isopropyl group or the oxygen atom.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a fundamental technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₂H₁₃NO. This calculated value serves as a benchmark for experimental measurements, typically obtained using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer.
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 |
| [M+Na]⁺ | C₁₂H₁₃NNaO⁺ | 210.0889 |
| [M-H]⁻ | C₁₂H₁₂NO⁻ | 186.0924 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of a compound is subjected to energy, it breaks into smaller, characteristic fragment ions. The fragmentation of quinoline N-oxides has been studied, and these studies provide a basis for predicting the fragmentation of this compound. researchgate.netrsc.org
A key fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, resulting in a prominent peak at [M-16]⁺. rsc.org Another characteristic fragmentation is the loss of a hydroxyl radical, leading to a peak at [M-17]⁺. researchgate.net The fragmentation of the quinoline ring itself can also produce characteristic ions. mdpi.com For this compound, the loss of the isopropyl group would also be an expected fragmentation pathway.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 187 |
| [M-16]⁺ | Loss of O | 171 |
| [M-17]⁺ | Loss of OH | 170 |
| [M-43]⁺ | Loss of C₃H₇ (isopropyl group) | 144 |
X-ray Diffraction Analysis
As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structures of related quinoline N-oxide derivatives have been determined, providing insights into the likely structural features. iucr.orgnih.govepa.hu It is expected that the quinoline ring system is largely planar. The isopropyl group at the 8-position would be oriented to minimize steric hindrance with the N-oxide group and the adjacent hydrogen atom on the ring.
In the absence of a specific crystal structure for this compound, the analysis of intermolecular interactions is based on studies of similar compounds. In the crystal lattices of quinoline N-oxide derivatives, π-π stacking interactions between the aromatic rings are a common feature, contributing to the stability of the crystal packing. iucr.orgnih.govepa.hugrafiati.com The separation distance between the planes of the stacked rings is typically in the range of 3.4 to 3.7 Å. iucr.orgepa.hu While this compound lacks a classic hydrogen bond donor, weak C-H···O hydrogen bonds involving the N-oxide oxygen as an acceptor are plausible intermolecular interactions that could further stabilize the crystal structure.
Determination of Solid-State Crystal Structure and Molecular Conformation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of quinoline N-oxide and its derivatives typically exhibits multiple absorption bands in the ultraviolet region. rsc.orgmdpi.comresearchgate.net These absorptions are generally attributed to π → π* transitions within the aromatic system. The introduction of an isopropyl group at the 8-position is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to the parent quinoline N-oxide, due to its electron-donating inductive effect. The solvent can also influence the position of the absorption bands. mdpi.com
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Quinoline N-oxide | Acetonitrile | ~365 | π → π | rsc.org |
| Substituted Quinoline | Various | 280 - 510 | π → π | researchgate.net |
Coordination Chemistry and Ligand Design Principles Incorporating Quinoline N Oxide Scaffolds
Role of Quinoline (B57606) N-Oxides as Ancillary Ligands in Transition Metal Complexes
Quinoline N-oxides, including 8-isopropylquinoline N-oxide, primarily function as ancillary ligands by coordinating to a metal center through the N-oxide oxygen atom. This coordination can influence the catalytic activity of the metal in several ways. While often utilized as an oxidant in catalytic cycles, its interaction with the metal center is a critical step that dictates the subsequent reaction pathway. acs.orgmdpi.comacs.orgnih.gov
The coordination of the N-oxide can modify the electronic properties of the metal center, and the steric bulk of substituents on the quinoline ring can control access to the metal's coordination sphere. numberanalytics.com This is particularly evident in reactions where regioselectivity is a key challenge. For instance, in gold-catalyzed oxidations of internal alkynes, the sterically demanding this compound directs the attack of the oxidant to the less hindered end of the carbon-carbon triple bond, leading to high regioselectivity in the formation of α,β-unsaturated ketones. acs.org
While the primary role of this compound in many documented cases is that of a terminal oxidant, its coordination to the metal is a prerequisite for the oxygen transfer to the substrate. The nature of this metal-ligand interaction, although transient in some catalytic cycles, is fundamental to its function. In some systems, the quinoline N-oxide can remain coordinated as a spectator or ancillary ligand throughout the catalytic cycle, directly influencing the stability and reactivity of the catalytic species.
The table below summarizes the role of this compound in selected transition metal-catalyzed reactions, highlighting its function as a coordinating species that influences the reaction outcome.
| Metal Catalyst | Reaction Type | Role of this compound | Observed Effect | Reference |
| Gold(I) | Intermolecular oxidation of internal alkynes | Oxidant and regioselectivity-directing agent | High E-selectivity in the formation of α,β-unsaturated carbonyls. mdpi.com | mdpi.comacs.org |
| Gold(I) | Oxidative coupling of terminal alkynes and borane (B79455) adducts | Oxidant | Efficient synthesis of α-boryl ketones. acs.org | acs.org |
| Copper(I) | Asymmetric alkyne oxidation of chiral N-propargyl ynamides | Oxidant | Formation of pyrrolo[3,4-c]quinolin-1-ones. |
Principles of Ligand Design for Modulation of Catalytic Performance and Selectivity
The design of quinoline N-oxide based ligands for specific catalytic applications is guided by the interplay of steric and electronic effects. By systematically modifying the substituents on the quinoline scaffold, chemists can fine-tune the properties of the corresponding metal complexes to achieve desired catalytic activity and selectivity. numberanalytics.com
Steric Effects: The size and position of substituents on the quinoline N-oxide ligand can create a sterically hindered environment around the metal center. This steric bulk can influence substrate approach, control the coordination geometry of the complex, and prevent unwanted side reactions. The this compound is a prime example where the bulky isopropyl group at the C8 position, adjacent to the coordinating N-oxide, plays a significant role in directing regioselectivity. acs.org In gold-catalyzed alkyne oxidations, the steric congestion around the nitrogen atom of 8-substituted quinoline N-oxides allows for the exclusion of acid additives, which provides greater synthetic flexibility. acs.org
Electronic Effects: The electronic properties of the quinoline N-oxide ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring. These substituents can alter the electron density at the N-oxide oxygen atom, thereby influencing the strength of the metal-oxygen bond. A more electron-rich N-oxide will be a stronger donor, potentially leading to a more stable metal complex. Conversely, electron-withdrawing groups can decrease the donor strength of the N-oxide, which may facilitate ligand dissociation or subsequent steps in the catalytic cycle. While specific studies on the electronic tuning of this compound are limited, the principles derived from other substituted quinoline N-oxides are applicable.
The following table outlines key ligand design principles for quinoline N-oxide scaffolds and their expected impact on catalysis.
| Design Principle | Modification to Quinoline N-Oxide Scaffold | Expected Effect on Metal Complex | Potential Impact on Catalysis |
| Steric Hindrance | Introduction of bulky substituents at the C8 position (e.g., isopropyl) | Creates a congested coordination environment. | Enhances regioselectivity by directing substrate approach; may prevent catalyst deactivation. |
| Electronic Tuning | Introduction of electron-donating groups (e.g., methoxy) | Increases electron density on the N-oxide oxygen, strengthening the M-O bond. | May stabilize the catalyst; could alter the redox potential of the metal center. |
| Electronic Tuning | Introduction of electron-withdrawing groups (e.g., nitro) | Decreases electron density on the N-oxide oxygen, weakening the M-O bond. | May facilitate ligand exchange or reductive elimination steps. |
| Chelation | Introduction of a secondary coordinating group | Forms a more rigid and stable bidentate or multidentate complex. | Increases catalyst stability and can enforce a specific coordination geometry, influencing stereoselectivity. |
Characterization of Metal-Ligand Interactions in Catalytically Active Species
The characterization of the interaction between this compound and transition metals is crucial for understanding its role in catalysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, provide valuable insights into the structure and bonding of the resulting metal complexes.
Infrared (IR) Spectroscopy: The coordination of the N-oxide to a metal center typically results in a shift of the N-O stretching frequency (νN-O) in the IR spectrum. A decrease in this frequency is generally indicative of coordination, as the bond order of the N-O bond is reduced upon donation of electron density to the metal. While specific IR data for this compound complexes is not extensively reported, studies on analogous 8-hydroxyquinoline (B1678124) complexes show characteristic shifts in vibrational frequencies upon coordination to metal ions. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the coordination of this compound to a metal center. Upon coordination, the chemical shifts of the protons and carbons of the quinoline ring, particularly those near the N-oxide group and the C8-isopropyl substituent, are expected to change. For diamagnetic complexes, these shifts can indicate the extent of electron density redistribution upon coordination. In a study of palladium and rhodium complexes with a related ligand, 8-isopropylquinoline-2-carboxaldehyde-N-methylimine, significant downfield shifts in the 1H NMR signals of the 8-isopropyl group were observed upon bidentate coordination, indicating its proximity to the metal center.
The table below presents hypothetical, yet expected, characterization data for a transition metal complex of this compound, based on data from analogous systems.
| Spectroscopic Technique | Expected Observation for M(this compound)nXm | Interpretation |
| IR Spectroscopy | Shift of the ν(N-O) band to lower wavenumber compared to the free ligand. | Coordination of the N-oxide oxygen to the metal center. |
| 1H NMR Spectroscopy | Downfield shift of the proton signals of the quinoline ring, especially H2 and H7. Shift in the methine and methyl signals of the isopropyl group. | Change in the electronic environment upon coordination. Proximity of the isopropyl group to the metal center. |
| 13C NMR Spectroscopy | Shift in the carbon signals of the quinoline ring, particularly C2, C8, and C8a. | Alteration of the electronic structure of the ligand upon complexation. |
| X-ray Crystallography | M-O bond distance consistent with coordination. Distortion of the quinoline plane. | Direct evidence of metal-ligand bonding. Steric influence of the isopropyl group on the complex geometry. |
Future Perspectives and Emerging Research Avenues for 8 Isopropylquinoline N Oxide
Exploration of Novel Catalytic Systems and Reaction Classes
The utility of 8-isopropylquinoline N-oxide as a potent oxidant in catalysis, particularly in gold-catalyzed reactions, continues to expand. A significant area of ongoing research involves its application in novel catalytic systems to drive new types of chemical transformations. While extensively used in gold catalysis for the oxidation of alkynes, its potential in combination with other transition metals is an active field of exploration. thieme-connect.com
In gold catalysis, 8-substituted quinoline (B57606) N-oxides, including the isopropyl variant, have been identified as highly efficient oxidants for the conversion of internal alkynes. acs.org These oxidants facilitate the generation of α-oxo gold carbene intermediates, which are versatile species for various subsequent reactions. thieme-connect.commdpi.comacs.org The steric bulk of the 8-isopropyl group plays a crucial role, often allowing for reactions to proceed without the need for an acid additive, which provides greater synthetic flexibility. acs.orgescholarship.org
Researchers are exploring the use of this compound in oxidative cyclization reactions of diynes and enynes, catalyzed by gold. mdpi.com These reactions lead to the formation of complex cyclic and heterocyclic structures. For instance, it has been employed in the synthesis of cyclopentenone derivatives from 3-en-1-ynes and in the formation of α,β-unsaturated carbonyl compounds from internal alkynes with high regioselectivity. mdpi.com The development of these methods provides efficient pathways to synthetically valuable molecules. thieme-connect.com
Beyond gold, this compound has been used in copper-catalyzed asymmetric alkyne oxidation of chiral N-propargyl ynamides to produce pyrrolo[3,4-c]quinolin-1-ones. core.ac.uk This highlights its potential as an oxidant in catalytic systems centered on other metals. Further exploration into rhodium, iridium, and palladium-catalyzed reactions where this compound can act as both an oxidant and a directing group for C-H functionalization is a promising avenue. nih.govibs.re.kr For example, rhodium and iridium catalysts have been used for the regioselective C-H iodination and amidation of quinoline N-oxides at the 8-position. nih.gov
The following table provides a summary of representative catalytic reactions involving this compound:
| Catalyst System | Substrate | Product Type | Reference |
| IPrAuNTf₂ | Internal Alkynes | α,β-Unsaturated Carbonyls | mdpi.com |
| IPrAuCl/AgNTf₂ | 3-en-1-ynes | Cyclopentenone Derivatives | mdpi.com |
| Cationic Gold | tert-Butyl Alkynyl Ketone | Cyclobutanones | mdpi.com |
| Copper Catalyst | Chiral N-propargyl ynamides | Pyrrolo[3,4-c]quinolin-1-ones | core.ac.uk |
| Gold Catalyst | Diynes | Cyclized Products |
Development of Enantioselective and Diastereoselective Transformations
A significant frontier in the application of this compound lies in the development of stereoselective reactions. While its use in generating racemic products is well-established, achieving high levels of enantioselectivity and diastereoselectivity remains a key objective.
In the realm of enantioselective catalysis, the combination of this compound with chiral catalysts is a primary strategy. Gold complexes featuring chiral ligands have shown promise in this area. mdpi.com For instance, enantioselective transformations have been achieved in gold-catalyzed [2+2] cycloadditions of allenenes using chiral dinuclear gold(I) phosphine (B1218219) complexes. mdpi.com While not always directly involving this compound as the oxidant, these systems demonstrate the potential for achieving asymmetry in related gold-catalyzed oxidative processes.
The development of chiral P,N-bidentate ligands for gold-catalyzed enantioselective oxidative reactions is a particularly active area of research. researchgate.net These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of reactions involving α-oxo gold carbenes generated with the aid of oxidants like this compound. One successful example is the enantioselective synthesis of tricyclic N-heterocycles from chiral N-propargyl ynamides, where this compound was used as the oxidant in a copper-catalyzed process, preserving the enantiomeric excess of the starting material. core.ac.uk
Diastereoselective transformations are also a focal point. Gold-catalyzed [2+2] cycloadditions of allenamides with α,β-unsaturated N,N-alkyl hydrazones have yielded densely substituted cyclobutanes with excellent regio- and diastereoselectivity. mdpi.com The strategic use of this compound in similar cycloaddition or cascade reactions could lead to the stereocontrolled synthesis of complex molecular architectures.
Future research will likely focus on:
The design and synthesis of new chiral ligands for gold and other transition metals that work in concert with this compound.
The application of these chiral catalytic systems to a broader range of substrates to generate a diverse array of enantioenriched products.
The investigation of substrate-controlled diastereoselective reactions where the inherent chirality of the starting material, combined with the reactivity imparted by this compound, directs the stereochemical outcome.
Integration into Green Chemistry Methodologies and Flow Synthesis
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. The integration of this compound into these methodologies is an emerging area of research.
One aspect of green chemistry is the use of safer and more efficient reagents. While N-oxides are oxidants, the development of catalytic cycles where they are used in stoichiometric amounts but with high atom economy is a step in the right direction. The reduced form of this compound, 8-isopropylquinoline, can potentially be re-oxidized and recycled, although this is not yet a common practice in reported synthetic procedures.
A significant advancement in green chemistry is the development of flow synthesis processes. Continuous-flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide for the synthesis of pyridine (B92270) N-oxides demonstrates the feasibility of applying flow chemistry to N-oxide production. organic-chemistry.org Extending such technologies to the synthesis and in-line use of this compound in catalytic reactions could represent a major step forward in terms of process safety and efficiency.
Future research in this area could focus on:
Developing efficient methods for the in situ generation or recycling of this compound to minimize waste.
Designing integrated flow systems where the synthesis of the N-oxide is coupled directly with its use in a subsequent catalytic transformation, avoiding isolation and purification of the intermediate oxidant.
Exploring the use of more environmentally benign solvents or even solvent-free conditions for reactions involving this compound. The use of water as a solvent in a copper-catalyzed intramolecular cyclization for the synthesis of isoquinolines and isoquinoline (B145761) N-oxides is a promising example in this direction. rsc.org
Discovery of New Reactivity Modes and Selective Functionalization Strategies
While the primary role of this compound has been as an oxidant to generate α-oxo gold carbenes from alkynes, there is growing interest in discovering new modes of reactivity and leveraging its structure for selective functionalization. thieme-connect.comacs.orgescholarship.org
The N-oxide moiety itself can act as an internal directing group, enabling the selective functionalization of C-H bonds at positions that are typically difficult to access. For instance, rhodium and iridium catalytic systems have been developed for the regioselective functionalization of the C8-position of quinoline N-oxides. nih.gov This strategy allows for the direct introduction of various functional groups, such as iodo and amido groups, at a remote position. nih.gov Similarly, rhodium(III)-catalyzed C-C bond formation at the C-8 position of quinoline N-oxides has been achieved under mild conditions, allowing for direct alkylation and alkynylation. ibs.re.kr
Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has also been reported, further expanding the toolkit for modifying the quinoline scaffold. utrgv.edu These methods demonstrate the synthetic utility of the N-oxide as a "stepping stone" for remote C-H functionalization, which can be subsequently removed to afford the functionalized quinoline. ibs.re.kr
Future research is likely to uncover new reactivity patterns beyond simple oxidation. This could include:
The participation of this compound in cycloaddition reactions where it acts as a 1,3-dipole.
Its use as a ligand or co-catalyst in novel transition metal-catalyzed reactions.
The development of cascade reactions where the initial oxidation event triggers a series of subsequent transformations, leading to the rapid construction of molecular complexity.
The exploration of these new reactivity modes will undoubtedly broaden the synthetic utility of this compound and solidify its position as a valuable reagent in modern organic synthesis.
Q & A
Basic Research Questions
Q. What distinguishes 8-isopropylquinoline N-oxide from other N-oxides in gold-catalyzed alkyne oxidation reactions?
- This compound exhibits superior regioselectivity and functional group tolerance due to its labile nitrogen–oxygen bond and sterically shielded nitrogen atom. Unlike pyridine N-oxides, its reduced form does not strongly coordinate to gold catalysts, eliminating the need for acid additives and enabling reactions under mild conditions (e.g., −20 °C). This facilitates the formation of α-oxo gold carbene intermediates critical for synthesizing enones and cyclobutanones .
Q. What experimental conditions optimize the use of this compound in oxidative gold catalysis?
- Optimal conditions involve 5 mol% IPrAuNTf2 as the catalyst, 1.2 equivalents of this compound in THF at 20 °C. These conditions enable high yields (78%–92%) of α,β-unsaturated carbonyls from internal alkynes, with excellent E-selectivity. The absence of acid additives broadens substrate compatibility, accommodating sensitive groups like OMOM and N3 .
Q. How does steric bias in alkynes influence regioselectivity during oxidation with this compound?
- The oxidant preferentially attacks the less hindered end of sterically biased alkynes. For example, in substrates with primary vs. secondary alkyl groups, regioselectivity is driven by steric factors, leading to enone products with >20:1 selectivity. Electronic effects (e.g., conjugation) further enhance regiochemical control in electronically biased systems .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in gold-catalyzed C–H insertion reactions?
- The oxidant facilitates the generation of α-oxo gold carbenes via alkyne oxidation. These carbenes undergo 1,2-C–H insertion rather than further oxidation, enabling the synthesis of cyclobutanones and β-hydroxyenones. Kinetic studies suggest the steric bulk of the 8-isopropyl group accelerates carbene formation by lowering the activation energy, as evidenced by reactions proceeding efficiently at −20 °C .
Q. How can researchers reconcile contradictory data on oxidant efficiency when substituting this compound with other N-oxides?
- While 8-methylquinoline N-oxide is more readily available, this compound often outperforms it in sterically demanding reactions due to enhanced nucleophilicity and reduced catalyst poisoning. For example, in the synthesis of tricyclic N-heterocycles, this compound achieved 84% yields with BrettPhosAuNTf2, whereas pyridine N-oxides failed under similar conditions. Systematic screening of steric/electronic profiles is recommended for reaction optimization .
Q. What strategies mitigate challenges in scaling up gold-catalyzed reactions using this compound?
- Key considerations include:
- Catalyst loading : Reducing Au(I) catalyst loadings to 1–2 mol% while maintaining efficiency via ligand tuning (e.g., BrettPhosAuNTf2).
- Solvent choice : THF or dichloromethane ensures solubility of both oxidant and substrates.
- Temperature control : Lower temperatures (−20 °C to 0 °C) suppress side reactions during carbene trapping .
Q. How does this compound enable functionalization of sensitive substrates in gold catalysis?
- The non-acidic reaction conditions prevent protonation of acid-labile groups. For example, alkynes bearing OTHP (2-tetrahydropyranyl) or conjugated dienes remain intact during oxidation, enabling late-stage diversification of complex intermediates. This flexibility is critical for pharmaceutical applications, as demonstrated in the synthesis of indolin-3-one derivatives .
Methodological Considerations
- Data Validation : Cross-reference regioselectivity outcomes with computational models (e.g., DFT calculations) to validate steric/electronic hypotheses .
- Safety Protocols : While this compound is not explicitly flagged for mutagenicity, general precautions for aromatic N-oxides (e.g., handling in fume hoods, PPE) should be followed, as some subclasses (e.g., quindioxins) show mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
